molecular formula C9H7BrN2O2 B578230 Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-01-1

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

カタログ番号: B578230
CAS番号: 1359656-01-1
分子量: 255.071
InChIキー: NHXJSXODXXXSKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with a fused bicyclic structure. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry due to its unique structural properties .

作用機序

Target of Action

Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .

Biochemical Pathways

It is known that compounds with a similar core have shown anti-bacterial action againstS. pneumoniae , suggesting they may interfere with bacterial growth and proliferation pathways.

Result of Action

Compounds with a similar core have demonstrated anti-bacterial action againstS. pneumoniae , indicating potential antimicrobial effects.

Action Environment

Environmental factors could include pH, temperature, and the presence of other compounds or enzymes.

化学反応の分析

Types of Reactions

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate as an anti-tuberculosis agent. Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, derivatives of this compound have been shown to possess minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, demonstrating promising efficacy against both replicating and non-replicating bacteria .

Pharmacological Properties

The pharmacokinetic properties of this compound derivatives have been evaluated to assess their drug-like characteristics. Preliminary studies suggest that these compounds exhibit high plasma protein binding (over 99%), which is crucial for their therapeutic efficacy. Moreover, they have shown favorable profiles in terms of metabolic stability and low cytotoxicity against human cell lines .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of imidazo[1,2-a]pyridine carboxamides, including this compound, and evaluated their biological activities against Mtb. The study found that specific modifications to the molecular structure significantly enhanced antimicrobial activity. For example, changing substituents on the imidazopyridine ring led to variations in potency, with certain derivatives exhibiting up to three-fold increased activity compared to traditional treatments like isoniazid .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In another investigation focusing on structure-activity relationships, researchers explored how different functional groups on the imidazopyridine scaffold influenced biological activity. The results indicated that small alkyl groups at specific positions were essential for maintaining high activity levels against Mtb. This study underscored the importance of chemical modifications in optimizing the therapeutic potential of this compound derivatives .

Data Tables

The following table summarizes key findings related to the antimicrobial activity of this compound derivatives:

CompoundMIC (μM)Activity AgainstNotes
Compound A0.10Mtb H37RvExcellent selectivity index
Compound B0.50MDR-TBHigh plasma protein binding
Compound C1.00XDR-TBFavorable ADME properties

生物活性

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

This compound features a unique imidazo[1,2-a]pyridine core with a bromine atom at the 6th position and a methyl ester group at the 3rd position. The molecular formula is C₉H₈BrN₃O₂, with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom and the ester group significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives against various strains of Mycobacterium tuberculosis (Mtb). For instance, compounds within this class have demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.07 to 2.2 μM for MDR strains and as low as 0.0009 μM for certain derivatives against extracellular Mtb .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Type
Compound A0.07 - 2.2MDR-TB
Compound B0.0009Extracellular Mtb
Compound C0.045Intracellular Mtb

These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance antibacterial properties, making it a promising scaffold for further development.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. Compounds have shown submicromolar inhibitory activity against various tumor cell lines. For example, one study reported that specific derivatives exhibited GI50 values as low as 2.30 μM against HCT116 human colon carcinoma cells .

Table 2: Anticancer Activity of Selected Compounds

CompoundGI50 (μM)Cell Line
Compound D2.30HCT116
Compound E<0.5PC-3
Compound F<0.5MCF-7

The structure-activity relationship studies indicate that specific substitutions on the imidazo[1,2-a]pyridine ring can significantly influence anticancer efficacy.

While detailed mechanisms for this compound are still under investigation, it is hypothesized that compounds with similar structures may interact with key protein targets involved in cell proliferation and survival pathways. For instance, some derivatives have been shown to inhibit protein kinases and other enzymes critical for cancer cell metabolism and replication .

Case Study: Antitubercular Activity

In a recent study focusing on SAR analysis of imidazo[1,2-a]pyridine carboxamide derivatives, several compounds were synthesized and evaluated for their activity against Mtb. The most potent compound demonstrated an MIC of ≤0.006 μM against replicating Mtb and was found to be non-cytotoxic against VERO cells (IC50 >128 μM). This indicates a favorable therapeutic index and potential for further clinical development .

特性

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJSXODXXXSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction mixture containing N′-(5-bromopyridin-2-yl)-N,N-dimethylformimidamide (6.5 g, 28.5 mmol), methyl 2-bromoacetate (5.6 g, 3.5 mL, 37.0 mmol) and NaHCO3 (4.1 g, 48.8 mmol) in i-PrOH (60 mL) was heated at 90° C. under nitrogen. The heating was stopped after 12 h and cooled the dense heterogeneous reaction mixture to room temperature. The reaction mixture was concentrated and diluted with water. The resultant slurry was collected by suction filtration and obtained methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (6.9 g) as a tan white solid upon drying. 1H NMR (300 MHz, DMSO-d6): δ 9.31 (d, J=1.8 Hz, 1H), 8.31 (s, 1H), 7.80 (d, J=9.5 Hz, 1H), 7.71 (dd, J=9.5, 1.6 Hz, 1H), 3.88 (s, 4H). Ester hydrolysis was done by stirring a solution of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (2.5 g), LiOH.H2O (1.2 g) in THF/MeOH/H2O (1/1/1, 75 mL) at room temperature. Reaction mixture was concentrated upon complete hydrolysis of ester to corresponding acid, diluted with water/ice and acidified with 2N. aq HCl until pH 6. The resulting solid was filtered, suction dried followed by drying under P2O5 under vacuum to obtain 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (2.2 g) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 13.27 (s, 1H), 9.36 (s, 1H), 8.24 (s, 1H), 7.77 (d, J=9.5 Hz, 1H), 7.67 (d, J=9.5, 1.7 Hz, 1H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。